N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
The compound you’re asking about is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring and a thiazine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the amide group (-CONH2) could undergo hydrolysis to form a carboxylic acid and an amine. The thiazine ring could potentially participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Hassan et al. (2014) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential use in cancer research (Hassan, Hafez, & Osman, 2014).
Biginelli-compounds Reactions and Synthesis
Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which are closely related to the chemical structure of interest. They investigated the methylation and acylation on certain derivatives, and the synthesis of pyrimido[2,3-b]thiazines, contributing to the understanding of these compounds in chemical research (Kappe & Roschger, 1989).
Synthesis and Biological Activities
Abu‐Hashem et al. (2020) synthesized novel compounds including thiazolopyrimidines derived from certain carboxamides. These compounds were screened for their cyclooxygenase-1/2 inhibition, analgesic, and anti-inflammatory activities, demonstrating the potential of similar structures in pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Studies of 4-Thiazolidinones
Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, which are related to the chemical structure . They evaluated these compounds for their antifungal and antibacterial activities, showcasing their potential in antimicrobial research (Patel & Patel, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-4-5-14(23-3)13(6-10)19-15(21)12-8-20-16(22)11(2)7-18-17(20)24-9-12/h4-7,12H,8-9H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWDAMGHODHAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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